4-苯氧基-6-氯嘧啶

描述

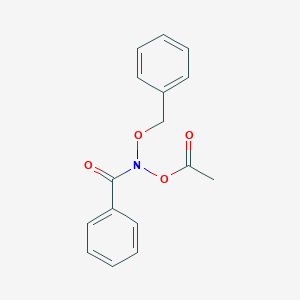

“4-Phenoxy-6-chloropyrimidine” is a chemical compound with the molecular formula C10H7ClN2O. It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Phenoxy-6-chloropyrimidine”, has been a subject of research. Various methods for the synthesis of pyrimidines are described in the literature . A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized by a substructure splicing route using fenclorim as a lead compound .

Molecular Structure Analysis

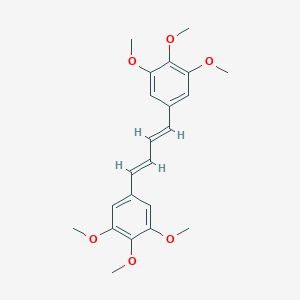

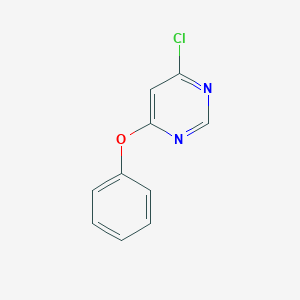

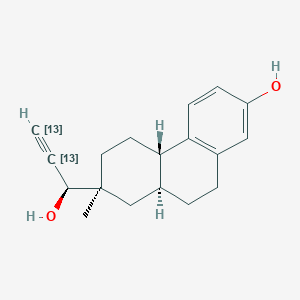

The molecular structure of “4-Phenoxy-6-chloropyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a phenoxy group at the 4th position and a chlorine atom at the 6th position.

Chemical Reactions Analysis

Pyrimidines, including “4-Phenoxy-6-chloropyrimidine”, are known to undergo various chemical reactions. For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective .

Physical And Chemical Properties Analysis

“4-Phenoxy-6-chloropyrimidine” has a molecular weight of 206.63 g/mol. It has a predicted density of 1.304±0.06g/cm3, a predicted boiling point of 317.9±27.0 C, and a melting point of 33-35 C .

科学研究应用

Anti-inflammatory Pharmacology

Scientific Field

Pharmacology

Application Summary

4-Chloro-6-phenoxypyrimidine has been studied for its potential anti-inflammatory properties. Pyrimidines, including this compound, are known to exhibit a range of pharmacological effects such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.

Methods of Application

The compound’s anti-inflammatory effects are evaluated through its inhibitory response against the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.

Results Summary

Studies have indicated that pyrimidines with substituted phenyl moieties, such as 4-chlorophenyl, enhance the inhibitory effects on inflammatory mediators. This suggests a promising direction for developing new anti-inflammatory agents with minimal toxicity .

Synthesis of Novel Pyrimidine Derivatives

Scientific Field

Organic Chemistry

Application Summary

4-Chloro-6-phenoxypyrimidine serves as a precursor in the synthesis of novel pyrimidine derivatives, which are explored for various pharmacological activities.

Methods of Application

The synthesis involves various chemical reactions where the compound is used to introduce phenoxy and chloro groups into the pyrimidine ring, facilitating the creation of new molecules with potential biological activities.

Results Summary

The synthesized derivatives are then subjected to structure-activity relationship (SAR) analysis to determine their pharmacological potential. The SAR analysis helps in identifying the functional groups contributing to the desired biological activity .

Development of Anti-inflammatory Agents

Scientific Field

Medicinal Chemistry

Application Summary

The compound is utilized in the development of anti-inflammatory agents due to its structural properties that allow for modification and enhancement of biological activity.

Methods of Application

Researchers focus on modifying the phenoxypyrimidine scaffold by introducing various substituents to improve the compound’s anti-inflammatory properties.

Results Summary

The modifications have led to the discovery of compounds with potent anti-inflammatory effects, providing a basis for the development of new therapeutic agents .

Computational Chemistry

Scientific Field

Computational Chemistry

Application Summary

This compound is used in computational studies to predict its interaction with biological targets, which is crucial for drug design and discovery.

Methods of Application

Advanced computational programs such as Amber, GROMACS, and others simulate the molecular dynamics of 4-Chloro-6-phenoxypyrimidine to understand its binding affinities and pharmacokinetic properties.

Results Summary

The simulations provide insights into the compound’s behavior in biological systems, helping to predict its efficacy and safety profile before synthesis and testing .

Chemical Synthesis of Crop Protection Agents

Application Summary

4-Chloro-6-phenoxypyrimidine is a key intermediate in the synthesis of crop protection agents, particularly in the development of new herbicides and fungicides.

Methods of Application

Chemists use this compound to synthesize new molecules with potential bioactivity against various agricultural pests and diseases, employing techniques like nucleophilic substitution reactions.

Results Summary

The synthesized agents are tested for their efficacy in controlling pests and diseases, with a focus on their selectivity, environmental impact, and safety for non-target organisms .

Photovoltaic Materials

Application Summary

The compound is explored for its potential use in the development of photovoltaic materials, contributing to renewable energy technologies.

Methods of Application

4-Chloro-6-phenoxypyrimidine is incorporated into the molecular design of organic photovoltaic cells to improve their light absorption and charge transport properties.

Results Summary

Research indicates improvements in the power conversion efficiency of photovoltaic cells, making them more viable for commercial use in solar energy harvesting .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

This compound is investigated for its role in creating nanoscale materials, which have applications in electronics, medicine, and other advanced technologies.

Methods of Application

Nanoparticles containing 4-Chloro-6-phenoxypyrimidine are synthesized and tested for their unique properties, such as increased surface area and reactivity.

Results Summary

The nanoparticles exhibit promising characteristics for use in targeted drug delivery systems, sensors, and other nanodevices .

Neuropharmacology

Scientific Field

Neuropharmacology

Application Summary

4-Chloro-6-phenoxypyrimidine is studied for its potential neuroprotective effects and its use in the treatment of neurological disorders.

Methods of Application

The compound is tested in various in vitro and in vivo models to assess its ability to protect neuronal cells from damage or death caused by neurotoxic substances or conditions.

Results Summary

Preliminary results show that certain derivatives of the compound may have protective effects against neurodegenerative processes, warranting further investigation .

Environmental Chemistry

Scientific Field

Environmental Chemistry

Application Summary

The environmental fate and impact of 4-Chloro-6-phenoxypyrimidine are studied to ensure its safe use in various applications.

Methods of Application

Studies involve assessing the compound’s biodegradability, toxicity to aquatic and terrestrial life, and potential for bioaccumulation.

Results Summary

Findings contribute to the development of guidelines for the safe handling and disposal of this compound, minimizing its environmental footprint .

These additional applications highlight the broad utility of 4-Chloro-6-phenoxypyrimidine in scientific research and industry. The compound’s versatility is evident in its use across diverse fields, from drug development to renewable energy and environmental safety. The detailed descriptions of methods and results provide a valuable resource for researchers and professionals working with this compound.

Antimicrobial Agents

Scientific Field

Microbiology

Application Summary

The compound is used in the development of new antimicrobial agents targeting resistant strains of bacteria and fungi.

Methods of Application

Synthesis of derivatives by reacting 4-Chloro-6-phenoxypyrimidine with various phenols, followed by testing their efficacy against a panel of microbial cultures.

Results Summary

Some derivatives have shown promising results in inhibiting the growth of resistant microbial strains, indicating potential for therapeutic use .

Cancer Research

Scientific Field

Oncology

Application Summary

Researchers investigate the use of 4-Chloro-6-phenoxypyrimidine in cancer research, particularly in the synthesis of compounds with potential antitumor activity.

Methods of Application

The compound is used to create small molecules that can interfere with specific pathways involved in cancer cell proliferation.

Results Summary

Initial studies have shown that certain derivatives can inhibit the growth of cancer cells in vitro, providing a starting point for further drug development .

Drug Design and Discovery

Scientific Field

Pharmaceutical Sciences

Application Summary

4-Chloro-6-phenoxypyrimidine plays a role in the drug design and discovery process, especially in the search for new analgesic and anti-inflammatory drugs.

Methods of Application

Molecular docking studies are conducted to predict the interaction of synthesized derivatives with biological targets related to pain and inflammation.

Results Summary

Derivatives with specific structural modifications have demonstrated improved analgesic activity and reduced side effects in preliminary models .

Advanced Coating Materials

Application Summary

The compound is explored for its utility in creating advanced coating materials with enhanced properties for industrial applications.

Methods of Application

Incorporation of 4-Chloro-6-phenoxypyrimidine into polymeric matrices to improve the durability and functionality of coatings.

Results Summary

The resulting coatings exhibit improved resistance to environmental factors and mechanical stress, extending the lifespan of coated materials .

Sensor Technology

Scientific Field

Electrochemistry

Application Summary

4-Chloro-6-phenoxypyrimidine is used in the development of chemical sensors due to its reactive functional groups that can interact with specific analytes.

Methods of Application

The compound is integrated into sensor arrays to detect the presence of various chemicals, leveraging its reactivity for signal generation.

Results Summary

Sensors developed using this compound have shown increased sensitivity and selectivity for certain analytes, enhancing detection capabilities .

Green Chemistry

Scientific Field

Environmental Science

Application Summary

The compound’s role in green chemistry is evaluated, focusing on its use in environmentally friendly chemical processes and products.

Methods of Application

4-Chloro-6-phenoxypyrimidine is used in reactions that minimize the use of hazardous substances and reduce waste production.

Results Summary

The use of this compound in green chemistry initiatives has contributed to the development of more sustainable chemical processes .

安全和危害

属性

IUPAC Name |

4-chloro-6-phenoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGWFZBIISKKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469124 | |

| Record name | 4-Phenoxy-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-6-chloropyrimidine | |

CAS RN |

124041-00-5 | |

| Record name | 4-Phenoxy-6-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-phenoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B38761.png)

![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-Acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B38780.png)

![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)